3-Azetidinomethyl-3'-bromobenzophenone
CAS No.: 898771-57-8
Cat. No.: VC2113167
Molecular Formula: C17H16BrNO
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898771-57-8 |
|---|---|
| Molecular Formula | C17H16BrNO |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone |
| Standard InChI | InChI=1S/C17H16BrNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 |
| Standard InChI Key | QJHMGQMENLFAKT-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Introduction
3-Azetidinomethyl-3'-bromobenzophenone is a synthetic organic compound belonging to the benzophenone derivatives category. It features a bromine atom attached to a benzophenone moiety and an azetidine group, contributing to its unique chemical and potential biological properties. The compound's molecular formula is C17H16BrNO, with a molecular weight of approximately 330.2 g/mol and a density of 1.407 g/cm3.
Synthesis of 3-Azetidinomethyl-3'-bromobenzophenone
The synthesis of this compound typically involves the reaction of 3'-bromobenzophenone with azetidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent. The reaction mechanism includes the formation of a methylene bridge linking the azetidine ring to the bromobenzophenone structure, facilitating the formation of the desired compound.
Biological Activity and Applications
While specific biological activity data for 3-Azetidinomethyl-3'-bromobenzophenone is limited, benzophenone derivatives generally exhibit diverse biological activities, including potential roles in medicinal chemistry. Similar compounds, such as 3-Azetidinomethyl-3'-fluorobenzophenone, have shown promising activities in drug development, including anticancer and anti-inflammatory effects.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 3-Azetidinomethyl-3'-bromobenzophenone, further studies are needed to explore its biological activity and potential applications. The compound's unique structure suggests it could interact with specific molecular targets, influencing disease pathways and potentially leading to therapeutic effects.
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-Azetidinomethyl-3'-fluorobenzophenone | Fluorine instead of bromine | Potential anticancer and anti-inflammatory effects |
| 3-Azetidinomethyl-3'-chlorobenzophenone | Chlorine instead of bromine | Less documented, but similar potential |
These comparisons highlight the importance of the halogen substituent in modulating biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume